Cas no 2171878-08-1 (2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid)

2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclopropyl and tert-butyl-like steric features enhance conformational control, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The ethyl substitution on the nitrogen and the methyl groups on the propanoic acid backbone contribute to increased stability against racemization during coupling reactions. This compound is particularly useful for introducing constrained structural motifs or modifying peptide backbones to improve metabolic stability and binding selectivity in bioactive peptide design. Its high purity and well-defined reactivity make it a reliable building block for advanced peptide chemistry research.
2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid structure
2171878-08-1 structure
Product name:2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid
CAS No:2171878-08-1
MF:C25H28N2O5
MW:436.500226974487
CID:6215721
PubChem ID:165535622

2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid
    • EN300-1514094
    • 2171878-08-1
    • 2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
    • Inchi: 1S/C25H28N2O5/c1-4-27(24(2,3)22(29)30)21(28)25(13-14-25)26-23(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,4,13-15H2,1-3H3,(H,26,31)(H,29,30)
    • InChI Key: KSRBSGXUEKPMGA-UHFFFAOYSA-N
    • SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC)C(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.5

2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1514094-0.1g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1514094-0.05g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514094-50mg
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
50mg
$768.0 2023-09-27
Enamine
EN300-1514094-250mg
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
250mg
$840.0 2023-09-27
Enamine
EN300-1514094-0.5g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1514094-2500mg
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
2500mg
$1791.0 2023-09-27
Enamine
EN300-1514094-500mg
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
500mg
$877.0 2023-09-27
Enamine
EN300-1514094-1.0g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
1g
$3368.0 2023-06-05
Enamine
EN300-1514094-5.0g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
5g
$9769.0 2023-06-05
Enamine
EN300-1514094-10.0g
2-{N-ethyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylpropanoic acid
2171878-08-1
10g
$14487.0 2023-06-05

Additional information on 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid

Comprehensive Guide to 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1)

The compound 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1) is a highly specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. Its unique structure, featuring a cyclopropyl ring and N-ethyl substitution, makes it a valuable building block in medicinal chemistry and drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeted drug delivery and proteomics.

In recent years, the demand for custom peptide synthesis reagents has surged, driven by advancements in biopharmaceuticals and personalized medicine. The Fmoc group in 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid ensures efficient solid-phase peptide synthesis (SPPS), a technique critical for developing therapeutic peptides and antibody-drug conjugates (ADCs). This compound’s stability and reactivity align with the growing focus on green chemistry and sustainable synthesis methods.

One of the most searched questions in organic chemistry forums is: "How does the cyclopropyl moiety enhance peptide stability?" The answer lies in the ring strain and steric effects of the cyclopropyl group, which can improve metabolic resistance and bioavailability of peptide-based drugs. 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid exemplifies this principle, making it a hotspot for structure-activity relationship (SAR) studies.

From an SEO perspective, keywords like "Fmoc-amino acid derivatives", "peptide synthesis reagents", and "CAS 2171878-08-1 applications" are frequently queried by chemists and pharmaceutical developers. This reflects the compound’s relevance in high-throughput screening and combinatorial chemistry. Additionally, its role in click chemistry and biomarker labeling aligns with trends in precision medicine and diagnostic imaging.

Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid. Purity and stereochemical integrity are critical for its performance in enantioselective synthesis. As the pharmaceutical industry shifts toward fragment-based drug design, this compound’s modularity offers versatility in constructing molecular scaffolds.

In conclusion, 2-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylpropanoic acid (CAS No. 2171878-08-1) represents a cutting-edge tool for peptide engineering and biomolecular research. Its integration into AI-driven drug discovery platforms and automated synthesis workflows underscores its future potential. For researchers seeking high-purity building blocks, this compound remains a cornerstone in advancing next-generation therapeutics.

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